molecular formula C5H14NO2P B14249998 Ethyl methyl[(methylamino)methyl]phosphinate CAS No. 188954-05-4

Ethyl methyl[(methylamino)methyl]phosphinate

Cat. No.: B14249998
CAS No.: 188954-05-4
M. Wt: 151.14 g/mol
InChI Key: CVDKIBPIQTUSOR-UHFFFAOYSA-N
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Description

Ethyl methyl[(methylamino)methyl]phosphinate is an organophosphorus compound with the molecular formula C5H14NO2P. This compound belongs to the class of phosphinates, which are derivatives of phosphinic acid. Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl[(methylamino)methyl]phosphinate typically involves the reaction of ethyl phosphinate with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

Ethyl phosphinate+MethylamineEthyl methyl[(methylamino)methyl]phosphinate\text{Ethyl phosphinate} + \text{Methylamine} \rightarrow \text{this compound} Ethyl phosphinate+Methylamine→Ethyl methyl[(methylamino)methyl]phosphinate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl[(methylamino)methyl]phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine.

    Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphinates depending on the substituent introduced.

Scientific Research Applications

Ethyl methyl[(methylamino)methyl]phosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl methyl[(methylamino)methyl]phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phosphinate
  • Methyl phosphinate
  • Methylamino phosphinate

Uniqueness

Ethyl methyl[(methylamino)methyl]phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

188954-05-4

Molecular Formula

C5H14NO2P

Molecular Weight

151.14 g/mol

IUPAC Name

1-[ethoxy(methyl)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C5H14NO2P/c1-4-8-9(3,7)5-6-2/h6H,4-5H2,1-3H3

InChI Key

CVDKIBPIQTUSOR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CNC

Origin of Product

United States

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